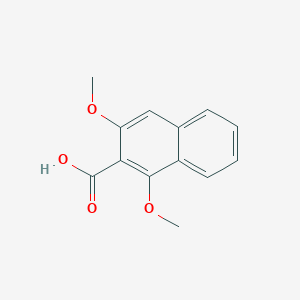

1,3-Dimethoxy-2-naphthoic acid

Description

The parent structure includes two methoxy groups at the 1- and 3-positions and a carboxylic acid group at the 2-position, which are critical for its physicochemical properties and interactions in synthetic pathways.

Key properties of 4-Bromo-1,3-dimethoxy-2-naphthoic acid include:

Properties

IUPAC Name |

1,3-dimethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-10-7-8-5-3-4-6-9(8)12(17-2)11(10)13(14)15/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVIZNRCTMYKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-naphthoic acid typically involves the following steps:

Starting Material: The synthesis begins with 1,3-dimethoxynaphthalene.

Oxidation: The naphthalene ring is oxidized to introduce the carboxylic acid group at position 2.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form hydroxyl groups, leading to the formation of 1,3-dihydroxy-2-naphthoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: 1,3-Dihydroxy-2-naphthoic acid.

Reduction: 1,3-Dimethoxy-2-naphthyl alcohol.

Substitution: Various substituted naphthoic acids depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethoxy-2-naphthoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Bromo-1,3-dimethoxy-2-naphthoic acid with other brominated or methoxylated naphthalene derivatives and related aromatic compounds (Table 1).

Table 1: Structural and Commercial Comparison of Selected Compounds

Structural and Functional Differences

Substituent Effects: The bromine atom in 4-Bromo-1,3-dimethoxy-2-naphthoic acid increases its molecular weight compared to non-brominated analogs. This substitution enhances electrophilic reactivity, making it valuable for cross-coupling reactions . In contrast, 3-Bromo-2-methoxy-1-methylnaphthalene lacks a carboxylic acid group but includes a methyl group, reducing polarity and altering solubility .

Applications in Synthesis :

- The carboxylic acid group in 4-Bromo-1,3-dimethoxy-2-naphthoic acid allows for conjugation reactions, such as amide bond formation, which are less feasible in sulfonyl- or methyl-substituted analogs .

- Cyclobutane-containing compounds like 3-(3-Bromobenzyl)cyclobutanecarboxylic acid are prioritized in ring-strain-driven reactions, diverging from the planar naphthalene-based reactivity .

Commercial and Logistical Considerations

- Pricing and Batch Sizes : Most compounds listed are sold in 1g batches at 97% purity, suggesting standardized production for research-scale applications .

- Supply Chain Variability : 4-Bromo-1,3-dimethoxy-2-naphthoic acid faces intermittent stock shortages, while alternatives like 3-Bromo-2-methoxy-1-methylnaphthalene remain readily available .

Research Implications and Gaps

While structural and commercial comparisons are well-documented, functional data (e.g., biological activity, reaction yields) are absent in the provided evidence. Further studies are needed to:

Evaluate the pharmacokinetic profiles of these compounds.

Compare their efficacy in catalytic or medicinal applications.

Biological Activity

1,3-Dimethoxy-2-naphthoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups and a carboxylic acid functional group attached to a naphthalene ring. This specific arrangement contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, which are critical for bacterial survival. These properties suggest its potential as a therapeutic agent against various bacterial infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific molecular targets, potentially reducing the expression of pro-inflammatory cytokines. This activity is particularly relevant in conditions characterized by chronic inflammation.

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties. It may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The presence of phenolic structures in its composition likely contributes to this activity .

The biological effects of this compound are attributed to its interaction with various molecular targets. For instance:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes.

- Anti-inflammatory Activity : It potentially modulates signaling pathways involved in inflammation, such as the NF-kB pathway.

- Antioxidant Activity : Its ability to donate electrons allows it to neutralize free radicals effectively .

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound against various microbial strains. For example, it showed significant inhibition against Gram-positive bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

In Vivo Studies

In vivo studies have yet to be extensively reported; however, preliminary animal studies suggest that the compound may reduce inflammation markers in models of induced inflammation. For instance, treatment with this compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6 in inflammatory models.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Dimethoxy-2-naphthoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves methoxylation of a naphthoic acid precursor. For example, analogous protocols for hydroxylated naphthoic acids (e.g., beta-hydroxynaphthoic acid) start with beta-naphthol, sodium hydroxide, and carbon dioxide under controlled conditions . For 1,3-dimethoxy derivatives, sequential methoxylation at positions 1 and 3 may require protecting group strategies to ensure regioselectivity. Purification often involves recrystallization or column chromatography to isolate the product from byproducts. Researchers should validate the final compound using NMR and mass spectrometry.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Based on safety data for structurally similar methoxy-naphthoic acids (e.g., 3-Methoxy-2-naphthoic acid), handle the compound in a well-ventilated fume hood with PPE, including nitrile gloves, lab coats, and safety goggles . Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents, as methoxylated aromatic compounds may exhibit incompatibility under reactive conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* transitions in the aromatic ring and carboxylate group (e.g., peaks near 250–300 nm) .

- FT-IR : Confirm functional groups via O-H (broad ~3000 cm⁻¹ for carboxylic acid), C=O (1700–1720 cm⁻¹), and methoxy C-O (1250 cm⁻¹) stretches .

- NMR : Use ¹H NMR to resolve methoxy protons (singlet at ~3.8–4.0 ppm) and aromatic protons (complex splitting patterns). ¹³C NMR can distinguish carboxylate (~170 ppm) and methoxy carbons (~55 ppm) .

Advanced Research Questions

Q. What experimental strategies can be employed to analyze the photophysical properties of this compound, especially regarding excited-state proton transfer?

- Methodological Answer :

- Steady-State Fluorescence : Measure emission spectra in solvents of varying polarity and pH to detect Stokes shifts indicative of excited-state intramolecular proton transfer (ESIPT) .

- Time-Resolved Fluorescence : Use time-correlated single-photon counting (TCSPC) to quantify excited-state lifetimes and identify proton transfer kinetics.

- Computational Modeling : Employ DFT or CIS methods to map potential energy surfaces and predict proton transfer barriers. For example, AM1 calculations successfully modeled ESIPT in 1-hydroxy-2-naphthoic acid .

Q. How can researchers address discrepancies in reported solubility or reactivity data for this compound across different studies?

- Methodological Answer :

- Solubility : Test solubility in aprotic (e.g., DMSO, THF) and protic (e.g., methanol, water) solvents under controlled pH. Note that methoxy groups enhance hydrophobicity compared to hydroxylated analogs .

- Reactivity : Replicate conflicting experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables. Cross-validate results using multiple analytical techniques (e.g., HPLC, LC-MS) to rule out impurities .

Q. What experimental designs are optimal for studying the stability of this compound under varying thermal and oxidative conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Oxidative Resistance : Expose the compound to H₂O₂ or other oxidants in controlled kinetic studies. Monitor degradation via UV-Vis or GC-MS. Safety data for similar compounds suggest incompatibility with strong oxidizers .

- Long-Term Storage : Accelerated aging studies (e.g., 40°C/75% RH for 6 months) can predict shelf life. Compare FT-IR and NMR spectra pre- and post-storage to detect structural changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.